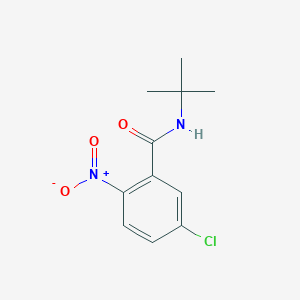![molecular formula C19H28N2O2 B5847021 ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate](/img/structure/B5847021.png)
ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate is a chemical compound that has been used in scientific research for its potential applications in medicine and pharmacology. This compound is also known as DMPP and has been synthesized using various methods.
科学的研究の応用
DMPP has been used in scientific research for its potential applications in medicine and pharmacology. DMPP has been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, DMPP has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.
作用機序
DMPP acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. By binding to the receptor, DMPP enhances the activity of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
DMPP has been shown to have anticonvulsant and analgesic properties in animal models. Additionally, DMPP has been shown to have sedative and anxiolytic effects. DMPP has also been shown to have effects on learning and memory, although the exact nature of these effects is not yet fully understood.
実験室実験の利点と制限
One advantage of DMPP is that it has been shown to have relatively low toxicity in animal models. Additionally, DMPP has been shown to have a long duration of action, making it useful for studying the effects of GABA-A receptor modulation over extended periods of time. However, one limitation of DMPP is that it is a relatively complex molecule, which can make its synthesis difficult and time-consuming.
将来の方向性
There are several potential future directions for research on DMPP. One area of interest is the development of DMPP analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the effects of DMPP on learning and memory. Finally, DMPP may have potential applications in the treatment of other neurological disorders, such as anxiety and depression, which could be explored in future studies.
Conclusion:
DMPP is a chemical compound that has been used in scientific research for its potential applications in medicine and pharmacology. DMPP acts as a positive allosteric modulator of the GABA-A receptor, leading to increased inhibition of neuronal activity. DMPP has been shown to have anticonvulsant, analgesic, sedative, and anxiolytic effects, and may have potential applications in the treatment of epilepsy and pain. While DMPP has some advantages for lab experiments, such as low toxicity and a long duration of action, its synthesis can be difficult and time-consuming. Future research on DMPP may focus on the development of analogs with improved properties and the exploration of its potential applications in the treatment of other neurological disorders.
合成法
DMPP has been synthesized using various methods, including the reaction of piperidine with 4-dimethylaminocinnamaldehyde followed by reaction with ethyl chloroformate. Another method involves the reaction of piperidine with 4-dimethylaminocinnamaldehyde followed by reaction with ethyl 4-chlorobutyrate. The synthesis of DMPP is a complex process that requires careful attention to detail and precise measurements.
特性
IUPAC Name |
ethyl 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-4-23-19(22)17-11-14-21(15-12-17)13-5-6-16-7-9-18(10-8-16)20(2)3/h5-10,17H,4,11-15H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHGFLJDLRKJQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5846965.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B5846970.png)
![4-methoxy-3-{[(2-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5846976.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
![6-methyl-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5847029.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5847043.png)